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Compound of Interest

Compound Name: 7-Hydroxy amoxapine-d8

Cat. No.: B563610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, properties, and synthesis of

7-Hydroxy Amoxapine-d8, an isotopically labeled active metabolite of the antidepressant drug

Amoxapine. This document is intended for use by researchers, scientists, and professionals in

the field of drug development and metabolic studies.

Introduction
Amoxapine is a tricyclic antidepressant of the dibenzoxazepine class.[1] It undergoes hepatic

metabolism, primarily by the CYP2D6 enzyme, to form two major active metabolites: 7-

hydroxyamoxapine and 8-hydroxyamoxapine.[2] 7-hydroxyamoxapine is particularly noted for

its dopamine receptor antagonist activity, which contributes to the neuroleptic properties of

amoxapine.[3][4] The deuterated form, 7-Hydroxy Amoxapine-d8, serves as a crucial internal

standard for pharmacokinetic and metabolic studies, allowing for precise quantification in

biological matrices by mass spectrometry.

Chemical Structure and Properties
The chemical structure of 7-Hydroxy Amoxapine-d8 is characterized by a dibenzoxazepine

core, a hydroxyl group at the 7-position of the aromatic ring, and a piperazine ring in which all

eight hydrogen atoms have been replaced by deuterium.

Table 1: Chemical and Physical Properties of 7-Hydroxy Amoxapine-d8
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Property Value

IUPAC Name

8-chloro-6-(2,2,3,3,5,5,6,6-

octadeuteriopiperazin-1-yl)benzo[b][5]

[6]benzoxazepin-2-ol

Molecular Formula C₁₇H₈D₈ClN₃O₂

Molecular Weight 337.83 g/mol

CAS Number 1216833-74-7

Appearance (Typically a solid)

Solubility
(Expected to be soluble in organic solvents like

DMSO, Methanol)

Synthesis of 7-Hydroxy Amoxapine-d8
A detailed experimental protocol for the synthesis of 7-Hydroxy Amoxapine-d8 is not readily

available in the public domain. However, a plausible synthetic route can be devised based on

the synthesis of amoxapine, general methods for aromatic hydroxylation, and established

procedures for the deuteration of piperazine rings. The proposed synthesis involves two main

stages: the synthesis of the non-deuterated 7-hydroxyamoxapine and the subsequent

introduction of the deuterated piperazine moiety.

Proposed Synthetic Pathway
A potential synthetic route could start from a protected precursor, followed by hydroxylation of

the aromatic ring, and finally, coupling with deuterated piperazine.

Experimental Protocols
Step 1: Synthesis of a Suitable Amoxapine Precursor

The synthesis would likely begin with a precursor that allows for selective hydroxylation. This

could involve using a starting material with a protecting group on the piperazine nitrogen to

prevent side reactions.

Step 2: Aromatic Hydroxylation
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The introduction of a hydroxyl group onto an aromatic ring is a key step.[5] This can be

achieved through various methods, including electrophilic aromatic substitution using a strong

oxidizing agent.[5]

Method: A common method for aromatic hydroxylation involves the use of an oxidizing agent

such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a

Lewis acid catalyst.[5]

Protocol:

Dissolve the amoxapine precursor in a suitable organic solvent (e.g., dichloromethane).

Cool the reaction mixture to 0°C.

Slowly add the oxidizing agent (e.g., m-CPBA) to the solution.

Allow the reaction to proceed at a controlled temperature, monitoring the progress by thin-

layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion, quench the reaction and purify the product using column

chromatography to isolate the 7-hydroxyamoxapine precursor.

Step 3: Synthesis of Deuterated Piperazine (Piperazine-d8)

Piperazine-d8 can be synthesized by the reduction of a suitable precursor with a deuterium

source.

Method: A common method for deuteration involves the reduction of an amide or imide with a

deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).[7][8]

Protocol:

In an inert atmosphere, suspend LiAlD₄ in a dry solvent like tetrahydrofuran (THF).

Slowly add a solution of a suitable piperazine precursor (e.g., piperazine-2,6-dione) in

THF.

Reflux the reaction mixture for a specified time, monitoring for completion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://fiveable.me/key-terms/organic-chem/aromatic-hydroxylation
https://fiveable.me/key-terms/organic-chem/aromatic-hydroxylation
https://fiveable.me/key-terms/organic-chem/aromatic-hydroxylation
https://harvest.usask.ca/items/37379923-83c6-4b5c-964b-c61430c915ff
https://pubmed.ncbi.nlm.nih.gov/6694091/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carefully quench the reaction with heavy water (D₂O) and a base.

Extract the piperazine-d8 and purify it by distillation or crystallization.

Step 4: Coupling of 7-Hydroxyamoxapine Precursor with Piperazine-d8

The final step involves coupling the hydroxylated precursor with the deuterated piperazine.

Method: This is typically a nucleophilic substitution reaction where the piperazine-d8

displaces a leaving group on the precursor.

Protocol:

Dissolve the 7-hydroxyamoxapine precursor and piperazine-d8 in a suitable solvent (e.g.,

dimethylformamide).

Add a base (e.g., potassium carbonate) to facilitate the reaction.

Heat the reaction mixture and monitor its progress.

After completion, cool the mixture, add water, and extract the product with an organic

solvent.

Purify the final product, 7-Hydroxy Amoxapine-d8, by recrystallization or column

chromatography.

Metabolic Pathway of Amoxapine
Amoxapine is metabolized in the liver to its active metabolites, 7-hydroxyamoxapine and 8-

hydroxyamoxapine.[2] This metabolic conversion is primarily catalyzed by the cytochrome

P450 enzyme CYP2D6.[2]

Amoxapine 7-Hydroxy AmoxapineAromatic HydroxylationCYP2D6

Click to download full resolution via product page

Caption: Metabolic pathway of Amoxapine to 7-Hydroxy Amoxapine.
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General Experimental Workflow for Synthesis and
Purification
The following diagram illustrates a general workflow for the chemical synthesis and purification

of a target compound like 7-Hydroxy Amoxapine-d8.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b563610?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/7-hydroxy-amoxapine-d8.html
https://www.ncbi.nlm.nih.gov/books/NBK540980/
https://pubmed.ncbi.nlm.nih.gov/10507241/
https://pubmed.ncbi.nlm.nih.gov/10507241/
https://en.wikipedia.org/wiki/7-Hydroxyamoxapine
https://fiveable.me/key-terms/organic-chem/aromatic-hydroxylation
https://pmc.ncbi.nlm.nih.gov/articles/PMC6225321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6225321/
https://harvest.usask.ca/items/37379923-83c6-4b5c-964b-c61430c915ff
https://harvest.usask.ca/items/37379923-83c6-4b5c-964b-c61430c915ff
https://pubmed.ncbi.nlm.nih.gov/6694091/
https://www.benchchem.com/product/b563610#7-hydroxy-amoxapine-d8-structure-and-synthesis
https://www.benchchem.com/product/b563610#7-hydroxy-amoxapine-d8-structure-and-synthesis
https://www.benchchem.com/product/b563610#7-hydroxy-amoxapine-d8-structure-and-synthesis
https://www.benchchem.com/product/b563610#7-hydroxy-amoxapine-d8-structure-and-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b563610?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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